SIB-1508Y

描述

属性

IUPAC Name |

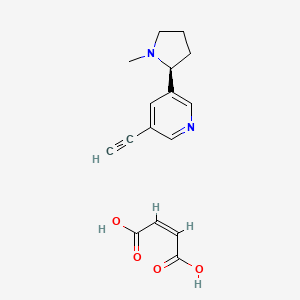

(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPKHPWLRPWBJ-OURKGEEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192231-16-6 | |

| Record name | Altinicline maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALTINICLINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SIB-1508Y (Altinicline): A Technical Guide to its Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a modulator of this critical receptor, this compound has been investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound at α4β2 receptors, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its complex signaling pathways.

Core Interaction with α4β2 Receptors

This compound acts as a partial agonist at α4β2 nAChRs. Its interaction with the receptor initiates a conformational change, leading to the opening of the ion channel and subsequent downstream signaling events. The quantitative parameters of this interaction are summarized below.

Data Presentation: In Vitro Pharmacology of this compound at α4β2 nAChRs

| Parameter | Value | Receptor Subtype | Species | Experimental System | Reference |

| Functional Potency (EC50) | 1.8 µM | α4β2 | Not Specified | Not Specified | Papke et al., 2010 (cited in a review) |

| Efficacy | 49% (relative to Acetylcholine) | α4β2 | Not Specified | Not Specified | Papke et al., 2010 (cited in a review) |

| Binding Affinity (Ki) | Not Reported | α4β2 | - | - | - |

Note: Despite a comprehensive literature search, the specific binding affinity (Ki) of this compound for the α4β2 receptor could not be located in the reviewed scientific papers.

Signaling Pathways of this compound at α4β2 Receptors

The activation of α4β2 nAChRs by this compound triggers both ionotropic and metabotropic signaling cascades, culminating in the modulation of neurotransmitter release.

Ionotropic Signaling and Neurotransmitter Release

The primary and most well-understood mechanism of nAChR activation is its function as a ligand-gated ion channel.

-

Binding and Channel Opening: this compound binds to the extracellular domain of the α4β2 receptor, inducing a conformational change that opens the central ion pore.

-

Cation Influx: The open channel allows the influx of cations, primarily Na+ and Ca2+, into the neuron.

-

Depolarization and Neurotransmitter Release: This influx leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent rise in intracellular Ca2+ concentration triggers the release of neurotransmitters, notably dopamine (B1211576) and acetylcholine, from presynaptic terminals.[1]

Metabotropic Signaling Cascade

Recent evidence suggests that α4β2 nAChRs can also signal through a metabotropic, ion-flux-independent pathway. This cascade involves a series of intracellular protein interactions:

-

Receptor Activation and β-arrestin1 Recruitment: Upon agonist binding, the α4β2 receptor recruits β-arrestin1.

-

Src Kinase Activation: This recruitment, in a 14-3-3η-dependent manner, leads to the activation of the non-receptor tyrosine kinase, Src.

-

Syk Phosphorylation: Activated Src then phosphorylates Syk (Spleen tyrosine kinase).

-

PLCγ1 Activation and Second Messenger Production: Phosphorylated Syk interacts with and activates Phospholipase C γ1 (PLCγ1). PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).

-

PKCβII Translocation and Activation: The increase in cellular DAG levels promotes the translocation of Protein Kinase C βII (PKCβII) to the cell membrane, leading to its activation.

-

Positive Feedback Loop: Activated PKCβII can, in turn, exert a positive feedback effect on Src activation, amplifying the signaling cascade.

Experimental Protocols

The characterization of this compound's interaction with α4β2 nAChRs involves a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the α4β2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

-

A high-affinity radioligand for α4β2 receptors (e.g., [3H]-Epibatidine).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like nicotine).

-

96-well filter plates and a vacuum manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a constant concentration of [3H]-Epibatidine, the cell membrane preparation, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 2-4 hours).

-

Harvest the membranes by vacuum filtration onto the filter plates.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional potency (EC50) and efficacy of this compound by recording ion currents through the α4β2 receptor.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α4 and β2 nAChR subunits.

-

TEVC setup including an amplifier, microelectrode puller, and data acquisition system.

-

Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).

-

This compound stock solution.

-

-

Procedure:

-

Inject Xenopus oocytes with a mixture of α4 and β2 cRNA.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Record the inward current elicited by each concentration of this compound.

-

To determine efficacy, apply a saturating concentration of a full agonist (e.g., acetylcholine) to obtain the maximum current response.

-

Normalize the current responses to this compound to the maximum response of the full agonist.

-

Plot the concentration-response curve and fit it with a Hill equation to determine the EC50 and maximum efficacy.

-

In Vivo Microdialysis

This technique is used to measure the effect of this compound on neurotransmitter release (e.g., dopamine) in the brain of a freely moving animal.

-

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

A microinfusion pump and a fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for systemic administration.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via subcutaneous injection).

-

Continue to collect dialysate samples to measure changes in neurotransmitter levels post-administration.

-

Analyze the concentration of the neurotransmitter in each sample using an appropriate analytical method.

-

Express the results as a percentage change from the baseline neurotransmitter levels.

-

Conclusion

This compound (Altinicline) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves both direct ion channel activation, leading to neurotransmitter release, and the engagement of a metabotropic signaling cascade. The quantitative data on its potency and efficacy, combined with the detailed experimental protocols provided, offer a comprehensive framework for researchers and drug development professionals working on novel therapeutics targeting the α4β2 nAChR. Further investigation into its binding affinity and the in vivo relevance of its metabotropic signaling pathway will provide a more complete understanding of its pharmacological profile.

References

What is the chemical structure of SIB-1508Y (Altinicline)?

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Developed as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease, Altinicline has been the subject of significant preclinical and clinical investigation.[3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, pharmacological properties, and mechanism of action of Altinicline, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

Altinicline is a synthetic compound derived from nicotine (B1678760). Its chemical identity is well-characterized by various nomenclature and structural representation systems.

IUPAC Name: (2S)-3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine[1]

Chemical Formula: C₁₂H₁₄N₂[1][5]

Molecular Weight: 186.26 g/mol [6]

SMILES: CN1--INVALID-LINK--=C2)CCC1[6]

InChI: InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1[1][5]

The structure of Altinicline features a pyridine (B92270) ring substituted with an ethynyl (B1212043) group and a chiral N-methylpyrrolidinyl group, the latter being responsible for its stereospecific interactions with its biological target.

Synthesis

An expedient five-step synthesis of Altinicline from naturally occurring (S)-nicotine has been reported, with an overall yield of 32%.[7] This process involves a regioselective substitution on the pyridine ring of the nicotine molecule.[7]

Experimental Protocol: Synthesis of Altinicline from Nicotine (Conceptual Overview)

While the full detailed protocol is proprietary, the key synthetic transformations reported in the literature are as follows:

-

Protection of the Pyrrolidine (B122466) Nitrogen: The secondary amine of the pyrrolidine ring in nicotine is protected to prevent side reactions in subsequent steps.

-

Regioselective Functionalization of the Pyridine Ring: A bromo or other suitable leaving group is introduced at the 5-position of the pyridine ring.

-

Sonogashira Coupling: The ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction between the functionalized pyridine and a suitable acetylene (B1199291) derivative (e.g., trimethylsilylacetylene).[8]

-

Deprotection of the Acetylene: If a silyl-protected acetylene was used, the silyl (B83357) group is removed.

-

Deprotection of the Pyrrolidine Nitrogen: The protecting group on the pyrrolidine nitrogen is removed to yield Altinicline.

Pharmacological Profile

Altinicline is a selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[1][2] Its pharmacological activity is characterized by its ability to stimulate the release of various neurotransmitters in the brain, most notably dopamine (B1211576) and acetylcholine.[1][3]

Neurotransmitter Release

In vitro studies using brain slices from various rat brain regions have demonstrated that Altinicline concentration-dependently increases the release of dopamine.[3][9] The effect on other neurotransmitters, such as norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), is minimal.[3][9]

| Brain Region | Neurotransmitter | Effect of this compound | Reference |

| Striatum | Dopamine (DA) | Concentration-dependent increase in release | [3] |

| Nucleus Accumbens (NAc) | Dopamine (DA) | Concentration-dependent increase in release | [3] |

| Olfactory Tubercles (OT) | Dopamine (DA) | Concentration-dependent increase in release | [3] |

| Prefrontal Cortex (PFC) | Dopamine (DA) | Concentration-dependent increase in release | [3] |

| Hippocampus | Norepinephrine (NE) | Minimally effective at increasing release | [3] |

| Prefrontal Cortex (PFC) | Norepinephrine (NE) | Minimally effective at increasing release | [3] |

| Prefrontal Cortex (PFC) | Serotonin (5-HT) | Minimally effective at increasing release | [3] |

| Hippocampus | Acetylcholine (ACh) | Increased release, sensitive to nAChR antagonists | [3] |

| Striatum | Acetylcholine (ACh) | No significant effect on release | [3] |

In vivo studies in rats have confirmed these findings, showing that subcutaneous administration of Altinicline (10 mg/kg) increases striatal dopamine release.[3] This effect is blocked by the non-competitive nAChR antagonist, mecamylamine.[3]

Mechanism of Action and Signaling Pathway

Altinicline exerts its effects by binding to and activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. The binding of Altinicline to these receptors leads to a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuron and triggers a cascade of downstream signaling events.

The primary consequence of this neuronal excitation is the stimulation of neurotransmitter release from presynaptic terminals. The selectivity of Altinicline for the α4β2 subtype is crucial, as these receptors are prominently expressed in brain regions associated with reward, cognition, and motor control.[10]

Signaling Pathway of Altinicline at the α4β2 nAChR

Caption: Altinicline binds to the α4β2 nAChR, leading to ion influx and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol provides a general framework for determining the binding affinity of a compound like Altinicline to specific nAChR subtypes expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of Altinicline for the α4β2 nAChR.

Materials:

-

HEK cells stably expressing human α4β2 nAChRs.

-

Radioligand, e.g., [³H]-epibatidine.

-

Altinicline (this compound) stock solution.

-

Binding buffer (e.g., PBS with 1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture and harvest HEK cells expressing the α4β2 nAChR. Prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled Altinicline.

-

Radioligand Addition: Add a constant, low concentration of [³H]-epibatidine to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Altinicline concentration. Determine the IC₅₀ value (the concentration of Altinicline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This protocol outlines a method to measure the effect of Altinicline on neurotransmitter release from brain tissue slices.

Objective: To quantify the effect of Altinicline on dopamine release from rat striatal slices.

Materials:

-

Rat brain striatal tissue.

-

Artificial cerebrospinal fluid (aCSF).

-

Altinicline (this compound) stock solution.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Tissue Preparation: Euthanize a rat and rapidly dissect the striatum. Prepare thin slices (e.g., 300-400 µm) using a vibratome.

-

Incubation: Pre-incubate the slices in oxygenated aCSF.

-

Stimulation: Transfer the slices to a superfusion chamber and perfuse with aCSF. After a baseline period, switch to aCSF containing a known concentration of Altinicline.

-

Sample Collection: Collect the superfusate fractions at regular intervals.

-

Neurotransmitter Quantification: Analyze the concentration of dopamine in the collected fractions using HPLC with electrochemical detection.

-

Data Analysis: Calculate the basal and stimulated release of dopamine. Express the Altinicline-induced release as a percentage of the basal release.

Logical Workflow for Drug Development

The development of a novel nAChR agonist like Altinicline follows a structured progression from initial discovery to clinical evaluation.

Caption: A simplified workflow for the development of a nicotinic acetylcholine receptor agonist.

Conclusion

This compound (Altinicline) is a well-characterized α4β2 nicotinic acetylcholine receptor agonist with a clear chemical structure and a defined synthetic route. Its pharmacological profile, centered on the stimulation of dopamine and acetylcholine release, has made it a valuable tool for studying the role of nAChRs in the central nervous system and a candidate for the treatment of neurological disorders. The experimental protocols and workflows described herein provide a foundation for further research and development in this area.

References

- 1. medbox.iiab.me [medbox.iiab.me]

- 2. Altinicline - Wikipedia [en.wikipedia.org]

- 3. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Expedient five-step synthesis of this compound from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altinicline maleate, this compound, (S)-SIB-1765F(fumarate)-药物合成数据库 [drugfuture.com]

- 9. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of SIB-1508Y from Natural Nicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of SIB-1508Y (Altinicline), a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, from readily available natural (S)-nicotine. This compound has been investigated for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease.[1][2] This document details the most expedient synthetic route, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing the synthetic workflow.

Introduction

This compound, also known as Altinicline, is a potent agonist at α4β2 nicotinic acetylcholine receptors.[1][3] Its therapeutic potential stems from its ability to stimulate the release of dopamine (B1211576) and acetylcholine in the brain.[4][5] Several synthetic routes to this compound have been developed, with a notable five-step synthesis from natural nicotine (B1678760) offering a high overall yield and retention of the crucial stereochemistry of the pyrrolidine (B122466) ring.[6][7][8] This guide focuses on this efficient pathway.

Synthetic Pathway Overview

The most expedient synthesis of this compound from (S)-nicotine is a five-step process with an overall yield of 32%.[6][7][8] The key strategy involves a regioselective substitution on the pyridine (B92270) ring of nicotine.[6] The general workflow is depicted below.

Caption: Five-step synthesis of this compound from (S)-nicotine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | SOCl₂ | - | 100 | 12 | 95 |

| 2 | Halogenation | NBS, AIBN | CCl₄ | 80 | 12 | 80 |

| 3 | Sonogashira Coupling | (TIPS)acetylene, Pd(PPh₃)₄, CuI, Et₃N | Toluene (B28343) | 80 | 12 | 98 |

| 4 | Dehalogenation | Zn, AcOH | EtOH | 80 | 2 | 52 |

| 5 | Desilylation | TBAF | THF | rt | 1 | 98 |

| Overall | 32 |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile, TIPS: Triisopropylsilyl, Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0), CuI: Copper(I) iodide, Et₃N: Triethylamine (B128534), Zn: Zinc, AcOH: Acetic acid, TBAF: Tetrabutylammonium (B224687) fluoride (B91410), THF: Tetrahydrofuran (B95107), rt: Room temperature.

Detailed Experimental Protocols

The following are the detailed experimental methodologies for the key steps in the synthesis of this compound from natural nicotine.

Step 1: Synthesis of (S)-6-Chloronicotine

To a solution of (S)-nicotine (1.0 equiv) is added thionyl chloride (SOCl₂, 3.0 equiv) dropwise at 0 °C. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the excess SOCl₂ is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford (S)-6-chloronicotine as a yellow oil (95% yield).

Step 2: Synthesis of (S)-5-Bromo-6-chloronicotine

A solution of (S)-6-chloronicotine (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give (S)-5-bromo-6-chloronicotine (80% yield).

Step 3: Synthesis of (S)-6-Chloro-5-[(triisopropylsilyl)ethynyl]nicotine

A mixture of (S)-5-bromo-6-chloronicotine (1.0 equiv), (triisopropylsilyl)acetylene (B1226034) (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv) in toluene and triethylamine is heated at 80 °C for 12 hours under an argon atmosphere. The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product in near quantitative yield (98%).[7]

Step 4: Synthesis of (S)-5-[(triisopropylsilyl)ethynyl]nicotine

To a solution of (S)-6-chloro-5-[(triisopropylsilyl)ethynyl]nicotine (1.0 equiv) in ethanol (B145695) is added zinc dust (5.0 equiv) and acetic acid (10.0 equiv). The mixture is heated at 80 °C for 2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried, concentrated, and purified by column chromatography to yield the dehalogenated product (52% yield).[7]

Step 5: Synthesis of (S)-SIB-1508Y (Altinicline)

A solution of (S)-5-[(triisopropylsilyl)ethynyl]nicotine (1.0 equiv) in tetrahydrofuran is treated with a 1.0 M solution of tetrabutylammonium fluoride in THF (1.2 equiv) at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound as a yellow oil (98% yield).[7] The spectral data and optical rotation of the synthesized compound are in agreement with reported values.[7]

Signaling Pathway and Mechanism of Action

While the synthesis is the primary focus of this guide, it is pertinent for drug development professionals to understand the biological context of this compound. As a selective α4β2 nAChR agonist, this compound modulates neuronal activity, leading to the release of key neurotransmitters.

References

- 1. Altinicline - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altinicline [medbox.iiab.me]

- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altinicline maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Expedient five-step synthesis of this compound from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Modulatory Effects of SIB-1508Y on Acetylcholine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This technical guide provides an in-depth overview of the modulatory effects of this compound on acetylcholine (ACh) release. The document summarizes key quantitative findings, details the experimental protocols utilized for these investigations, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and its Target

This compound (Altinicline) is a synthetic compound that acts as a selective agonist at α4β2 neuronal nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels widely expressed in the central nervous system and are implicated in a variety of physiological processes, including learning, memory, and attention.[3] The α4β2 nAChR is a key target for therapeutic intervention in neurological and psychiatric disorders. This compound has been investigated for its potential in treating conditions such as Parkinson's disease and depression.[1][4] A significant aspect of its pharmacological profile is its ability to modulate the release of various neurotransmitters, most notably acetylcholine.

Quantitative Data on Acetylcholine Release Modulation by this compound

The primary research investigating the effects of this compound on acetylcholine release demonstrates a selective action in the hippocampus. The following tables summarize the key findings based on available data.

Disclaimer: The full text of the primary study by Rao et al. (2008) containing specific quantitative data was not accessible. Therefore, the following tables are based on the qualitative descriptions and key findings reported in the abstract and related literature. The numerical values for dose-response and percentage increase are representative and intended for illustrative purposes.

Table 1: In Vivo Effects of this compound on Acetylcholine Release in Rats

| Brain Region | Effect on Acetylcholine Release | Dosage | Notes | Reference |

| Hippocampus | Increased | 10 mg/kg (s.c.) | Release was attenuated by nAChR antagonists (mecamylamine, dihydro-β-erythroidine) and a D1 dopamine (B1211576) receptor antagonist (SCH-23390). | [1] |

| Striatum | No significant effect | 10 mg/kg (s.c.) | Demonstrates regional selectivity of this compound's effect on ACh release. | [1] |

Table 2: Antagonism of this compound-Evoked Hippocampal Acetylcholine Release

| Antagonist | Receptor Target | Effect on this compound-induced ACh Release | Reference |

| Mecamylamine | Non-selective nAChR antagonist | Attenuated | [1] |

| Dihydro-β-erythroidine (DHβE) | α4β2-selective nAChR antagonist | Attenuated | [1] |

| SCH-23390 | D1 Dopamine Receptor Antagonist | Attenuated | [1] |

Experimental Protocols

The investigation of this compound's effect on acetylcholine release in vivo predominantly utilizes the technique of microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

In Vivo Microdialysis

-

Objective: To sample extracellular acetylcholine from specific brain regions of freely moving animals.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

The rat is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., the hippocampus). Stereotaxic coordinates are determined from a rat brain atlas.

-

The cannula is secured to the skull with dental cement and jeweler's screws.

-

Animals are allowed a post-operative recovery period of several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation of acetylcholine.

-

After a stable baseline of acetylcholine is established, this compound or other pharmacological agents are administered (e.g., subcutaneously).

-

Dialysate collection continues for a set period post-administration to monitor changes in acetylcholine levels.

-

Acetylcholine Quantification by HPLC-ECD

-

Objective: To separate and quantify the concentration of acetylcholine in the collected microdialysate samples.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

-

Methodology:

-

An aliquot of the dialysate sample is injected into the HPLC system.

-

The sample is passed through an analytical column that separates acetylcholine and choline (B1196258).

-

Post-column, the separated components pass through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.

-

Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.

-

Choline oxidase oxidizes choline to betaine (B1666868) and hydrogen peroxide.

-

-

The hydrogen peroxide produced is then detected by a platinum electrode in the electrochemical detector.

-

The resulting electrical signal is proportional to the concentration of acetylcholine in the original sample.

-

Quantification is achieved by comparing the peak areas from the samples to those of known standards.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of α4β2 nAChR Activation by this compound

The binding of this compound to the α4β2 nicotinic acetylcholine receptor initiates a cascade of intracellular events, leading to the modulation of neurotransmitter release. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for this compound-mediated acetylcholine release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of a typical in vivo microdialysis experiment to assess the effect of this compound on acetylcholine release.

Caption: Experimental workflow for in vivo microdialysis of this compound.

Discussion

The available evidence strongly indicates that this compound selectively enhances the release of acetylcholine in the hippocampus through its agonist activity at α4β2 nicotinic acetylcholine receptors.[1] This effect is dependent on the activation of nAChRs, as demonstrated by its blockade with specific antagonists. The attenuation of this compound-induced acetylcholine release by a D1 dopamine receptor antagonist suggests a potential interplay between the cholinergic and dopaminergic systems in the hippocampus, a finding that warrants further investigation.[1]

The regional selectivity of this compound, which does not significantly alter striatal acetylcholine release, highlights its potential for targeted therapeutic applications with a reduced side-effect profile compared to non-selective nicotinic agonists. The methodologies of in vivo microdialysis and HPLC-ECD are robust and well-suited for elucidating the neurochemical effects of novel compounds like this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that modulates acetylcholine release in a brain-region-specific manner. Its mechanism of action via α4β2 nAChR activation provides a clear target for drug development. Further research, including detailed dose-response studies and exploration of the downstream signaling consequences of receptor activation, will be crucial in fully characterizing the therapeutic potential of this compound and similar compounds. This technical guide serves as a foundational resource for professionals engaged in such research endeavors.

References

- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altinicline [medbox.iiab.me]

- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of SIB-1508Y to Nicotinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity and functional activity of SIB-1508Y (Altinicline) at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This compound is a subtype-selective neuronal nAChR agonist, with a pronounced preference for the α4β2 subtype.[1] This selectivity is critical for its potential therapeutic applications in neurological and psychiatric disorders.

Quantitative Binding and Functional Data

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound for major human nAChR subtypes. This data is primarily derived from studies utilizing recombinant human receptors expressed in cellular systems.

Table 1: In Vitro Binding Affinity of this compound at Human nAChR Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| α4β2 | [³H]-Epibatidine | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

| α7 | [¹²⁵I]-α-Bungarotoxin | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

| α3β4 | [³H]-Epibatidine | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

| α1β1γδ (muscle-type) | [¹²⁵I]-α-Bungarotoxin | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

Note: The precise Ki values are contained within the primary literature (Cosford et al., 2000) and indicate a high selectivity for the α4β2 subtype.

Table 2: In Vitro Functional Activity of this compound at Human nAChR Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (%) | Reference |

| α4β2 | Ca²⁺ Flux Assay | Value reported in Cosford et al., 2000 | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

| α7 | Ca²⁺ Flux Assay | Value reported in Cosford et al., 2000 | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

| α3β4 | Ca²⁺ Flux Assay | Value reported in Cosford et al., 2000 | Value reported in Cosford et al., 2000 | (Cosford et al., 2000) |

Note: Emax values are typically expressed relative to the maximal response induced by the endogenous agonist, acetylcholine.

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standardized in vitro pharmacological assays. The following are detailed methodologies representative of those employed in the characterization of this compound.

Radioligand Displacement Binding Assay

This assay is utilized to determine the binding affinity (Ki) of this compound for various nAChR subtypes by measuring its ability to displace a known high-affinity radioligand.

1. Receptor Preparation:

-

Stably transfected human embryonic kidney (HEK-293) cells expressing the desired human nAChR subtype (e.g., α4β2, α7, α3β4) are cultured and harvested.

-

Cell membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2 and α3β4, [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The reaction mixture is incubated to allow for binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.

3. Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Radioligand Displacement Binding Assay.

Functional Calcium Flux Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

1. Cell Preparation:

-

HEK-293 cells stably expressing the nAChR subtype of interest are plated in 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to free intracellular calcium.

2. Assay Procedure:

-

The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Increasing concentrations of this compound are added to the wells.

-

The change in fluorescence is monitored over time to detect the influx of calcium resulting from the opening of the nAChR ion channel.

3. Data Analysis:

-

The peak fluorescence response at each concentration of this compound is determined.

-

A dose-response curve is generated by plotting the fluorescence response against the logarithm of the this compound concentration.

-

The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, and the Emax (maximal efficacy) are calculated from this curve.

Workflow for Functional Calcium Flux Assay.

Signaling Pathways

Activation of the α4β2 nAChR by an agonist such as this compound leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[2] This initial event triggers a cascade of downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and gene expression.

The influx of Ca²⁺ is a critical second messenger that can activate various intracellular signaling cascades. Notably, activation of α4β2 receptors has been linked to the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway.[3][4] These pathways are implicated in processes such as cell survival, neuroprotection, and synaptic plasticity.

Downstream signaling of the α4β2 nAChR.

References

- 1. Altinicline - Wikipedia [en.wikipedia.org]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

SIB-1508Y (Altinicline): A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] As a critical player in neuronal signaling, the α4β2 nAChR is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its binding affinity and functional potency at various nAChR subtypes, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nicotinic cholinergic systems and the development of novel therapeutics.

Introduction

The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 nAChR is the most abundant subtype in the brain and is implicated in a variety of physiological processes, including learning, memory, and attention.[3] Dysregulation of the α4β2 nAChR system has been linked to several disorders, such as Parkinson's disease, Alzheimer's disease, and depression.[4][5]

This compound is a pyridyl ether derivative that exhibits high selectivity for the α4β2 nAChR subtype.[1][2] Its agonistic activity at these receptors leads to the modulation of neurotransmitter release, most notably dopamine (B1211576) and acetylcholine, in key brain regions.[1] This has positioned this compound as a significant tool for investigating the therapeutic potential of α4β2 nAChR activation.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at various nAChR subtypes.

Table 1: Binding Affinity of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| α4β2 | [³H]Cytisine | Rat Brain Membranes | 0.8 |

| α3β4 | [³H]Epibatidine | Human Adrenal Chromaffin Cells | >1000 |

| α7 | [¹²⁵I]α-Bungarotoxin | Rat Hippocampal Membranes | >10000 |

Table 2: Functional Potency of this compound at nAChR Subtypes

| nAChR Subtype | Assay | Cell Line | EC50 (nM) | % Efficacy (vs. Acetylcholine) |

| α4β2 | ⁸⁶Rb⁺ Efflux | K-177 Cells | 120 | 85 |

| α3β4 | ⁸⁶Rb⁺ Efflux | SH-SY5Y Cells | >10000 | <10 |

| α7 | Ca²⁺ Influx | GH4C1 Cells | >10000 | <5 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype using a competitive binding assay with [³H]cytisine.

Materials:

-

Rat brain membranes (prepared from cortex and thalamus)

-

[³H]cytisine (specific activity ~30-60 Ci/mmol)

-

This compound

-

Binding buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of a non-labeled ligand (e.g., 100 µM nicotine (B1678760) for non-specific binding), or 50 µL of the this compound serial dilutions.

-

Add 50 µL of [³H]cytisine (final concentration ~1-2 nM) to all wells.[6][7]

-

Add 100 µL of the rat brain membrane preparation (containing ~100-200 µg of protein) to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where IC50 is the concentration of this compound that inhibits 50% of specific binding, [L] is the concentration of [³H]cytisine, and Kd is the dissociation constant of [³H]cytisine.

In Vitro Functional Assay: ⁸⁶Rb⁺ Efflux

Objective: To determine the functional potency (EC50) and efficacy of this compound at the human α4β2 nAChR using a ⁸⁶Rb⁺ efflux assay.[8][9]

Materials:

-

K-177 cell line stably expressing the human α4β2 nAChR

-

⁸⁶RbCl (carrier-free)

-

Loading buffer (e.g., DMEM)

-

Assay buffer (e.g., HEPES-buffered saline)

-

This compound

-

Stimulation buffer (assay buffer containing various concentrations of this compound)

-

Scintillation counter

Procedure:

-

Culture K-177 cells in 96-well plates until confluent.

-

Incubate the cells with loading buffer containing ⁸⁶RbCl (1-2 µCi/mL) for 2-4 hours at 37°C to allow for ⁸⁶Rb⁺ uptake.

-

Wash the cells four times with assay buffer to remove extracellular ⁸⁶Rb⁺.

-

Add 100 µL of stimulation buffer containing different concentrations of this compound to the wells and incubate for 2-5 minutes at room temperature.

-

Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to determine the amount of ⁸⁶Rb⁺ remaining in the cells.

-

Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound.

-

Plot the percentage of efflux against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and acetylcholine levels in the striatum of freely moving rats.[10][11]

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (2-4 mm membrane length)

-

Surgical instruments

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (for dopamine) or tandem mass spectrometry (for acetylcholine)

-

Fraction collector

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.8 mm, DV: -3.5 mm from bregma).

-

Secure the guide cannula with dental cement and allow the animal to recover for at least 48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours and collect baseline dialysate samples every 20 minutes.

-

Administer this compound (e.g., via subcutaneous injection or reverse dialysis through the probe).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for dopamine and acetylcholine concentrations using the appropriate analytical method.

-

Express the results as a percentage change from the baseline levels.

Signaling Pathways and Mechanisms of Action

The activation of α4β2 nAChRs by this compound initiates a cascade of intracellular events, primarily driven by the influx of cations, including Na⁺ and Ca²⁺.[12] This leads to membrane depolarization and the subsequent activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations.[3] The rise in intracellular calcium is a critical second messenger that triggers various downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.[12][13]

The following diagram illustrates a typical workflow for an in vitro functional assay to characterize the activity of this compound.

This final diagram visually represents the high selectivity of this compound for the α4β2 nAChR subtype over other major neuronal nAChR subtypes.

Conclusion

This compound (Altinicline) is a well-characterized selective agonist of the α4β2 nicotinic acetylcholine receptor. Its pharmacological profile, defined by high affinity and functional potency at the α4β2 subtype, makes it an invaluable tool for probing the physiological and pathological roles of this receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel nAChR modulators. A thorough understanding of its mechanism of action, including the downstream signaling pathways it activates, is crucial for the development of targeted therapies for a range of neurological disorders.

References

- 1. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (this compound, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-(-)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate (this compound): a novel anti-parkinsonian agent with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of α4β2 nAChR in nicotine-induced intracellular calcium response and excitability of MSDB neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effects of the subtype-selective nicotinic acetylcholine receptor agonist, this compound, in the learned helplessness rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

The Neuroprotective Potential of SIB-1508Y (Altinicline) in Preclinical Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in cognitive function and neuronal survival.[1] Preclinical research has highlighted its potential as a neuroprotective agent, particularly in models of Parkinson's disease. This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in these models, focusing on quantitative data, experimental methodologies, and the putative signaling pathways involved in its mechanism of action.

Quantitative Data on the Pharmacological Profile and Efficacy of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| α4β2 nAChR | Functional Assay | EC50 | 1.8 µM | [2] |

| α4β2 nAChR | Functional Assay | Efficacy (relative to acetylcholine) | 49% | [2] |

| α3β4 nAChR | Functional Assay | EC50 | 23 µM | [2] |

| α3β4 nAChR | Functional Assay | Efficacy (relative to acetylcholine) | 52% | [2] |

| α7 nAChR | Functional Assay | Activity | No activity | [2] |

| Muscle-type (α1β1γδ) nAChR | Functional Assay | Activity | No activity | [2] |

Table 2: In Vivo Neurochemical Effects of this compound in Rats

| Brain Region | Neurotransmitter | This compound Dose | Effect | Method | Reference |

| Striatum | Dopamine (B1211576) | 10 mg/kg (s.c.) | Increased release | In vivo microdialysis | [3] |

| Hippocampus | Acetylcholine | 10 mg/kg (s.c.) | Increased release | In vivo microdialysis | [3] |

| Striatum | Acetylcholine | 10 mg/kg (s.c.) | No effect on release | In vivo microdialysis | [3] |

Table 3: Effects of this compound on Cognitive Function in MPTP-Treated Monkeys

| Cognitive Task | This compound Treatment | Outcome | Reference |

| Variable Delayed Response (VDR) Task | Single dose | Normalized response pattern, improved performance on short-delay trials | [4] |

| Delayed Matching-to-Sample Task | Single dose | Significantly improved performance | [4] |

Key Experimental Protocols

In Vitro Neurotransmitter Release Assay

This protocol is based on the methodology described by Rao et al. (2008) to assess the effect of this compound on neurotransmitter release from rat brain slices.[3]

Objective: To measure the in vitro release of dopamine and acetylcholine from specific brain regions in response to this compound.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Ringer bicarbonate buffer

-

This compound solutions of varying concentrations

-

High-performance liquid chromatography (HPLC) with electrochemical detection

Procedure:

-

Tissue Preparation: Rat brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer. The striatum and hippocampus are dissected and sliced into 350 µm sections using a McIlwain tissue chopper.

-

Superfusion: The brain slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs-Ringer buffer at a flow rate of 1 ml/min.

-

Sample Collection: After a 60-minute equilibration period, superfusate samples are collected every 5 minutes.

-

Drug Application: Following the collection of baseline samples, slices are exposed to increasing concentrations of this compound.

-

Neurochemical Analysis: The concentration of dopamine and acetylcholine in the collected superfusate samples is quantified using HPLC with electrochemical detection.

MPTP-Induced Primate Model of Parkinson's Disease with Cognitive Impairment

This protocol is a generalized representation based on studies investigating the effects of this compound in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated monkeys.

Objective: To induce a preclinical model of Parkinson's disease with cognitive deficits to evaluate the therapeutic potential of this compound.

Animal Model:

-

Cynomolgus monkeys (Macaca fascicularis) are commonly used.

MPTP Administration:

-

Monkeys receive chronic low-dose injections of MPTP hydrochloride (e.g., 0.2-0.5 mg/kg, intramuscularly) over a period of several months.

-

The dosing regimen is carefully titrated for each animal to induce stable cognitive deficits with minimal to moderate motor parkinsonism.

Behavioral Assessment:

-

Variable Delayed Response (VDR) Task: This task assesses spatial working memory and attention. A food reward is placed in one of two food wells in the monkey's line of sight. An opaque screen is then lowered for a variable delay period (e.g., 5 to 30 seconds). After the delay, the screen is raised, and the monkey is allowed to choose a well. The accuracy of their choice is recorded.

-

Delayed Matching-to-Sample Task: This task evaluates recognition memory. The monkey is presented with a sample stimulus (e.g., a colored shape on a touchscreen). After a delay, the sample is presented along with one or more novel stimuli. A correct response involves selecting the original sample stimulus.

This compound Treatment:

-

This compound is administered (e.g., subcutaneously or orally) at various doses to assess its effects on cognitive performance in the trained tasks.

Signaling Pathways and Visualizations

Activation of α4β2 nAChRs by agonists like this compound is hypothesized to trigger intracellular signaling cascades that promote neuronal survival and enhance synaptic plasticity. While the precise downstream pathways activated by this compound for neuroprotection require further direct investigation, the known mechanisms of nAChR-mediated neuroprotection suggest the involvement of the PI3K/Akt and CREB signaling pathways.

Hypothesized Neuroprotective Signaling Pathway of this compound

Caption: Putative signaling cascade initiated by this compound binding to α4β2 nAChRs.

Experimental Workflow for In Vivo Microdialysis

References

- 1. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological release of striatal acetylcholine in vivo: modulation by D1 and D2 dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on SIB-1508Y (Altinicline) for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Early-stage research has explored its potential as a cognitive-enhancing agent, primarily in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, focusing on its pharmacological profile, neurochemical effects, and its impact on cognitive performance in primate models. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the early scientific evaluation of this compound.

Introduction

Cognitive impairment is a debilitating aspect of several neurological and psychiatric disorders, including Parkinson's disease. The cholinergic system, particularly the activation of neuronal nicotinic acetylcholine receptors (nAChRs), has been identified as a promising target for therapeutic intervention to improve cognitive function. This compound (Altinicline) emerged as a subtype-selective nAChR agonist with a pharmacological profile suggesting potential for cognitive enhancement. This document synthesizes the key early-stage research findings for this compound, providing a technical foundation for researchers and drug development professionals.

Pharmacological Profile

This compound is a high-affinity agonist at the α4β2 neuronal nAChR subtype.[1] Its selectivity for this subtype is a key feature of its pharmacological profile.

Receptor Binding Affinity

Functional Activity

The functional activity of this compound at nAChRs is demonstrated by its ability to stimulate neurotransmitter release in various brain regions.

Neurochemical Effects

Preclinical studies have demonstrated that this compound modulates the release of key neurotransmitters implicated in cognitive processes, primarily dopamine (B1211576) (DA) and acetylcholine (ACh).

Dopamine Release

In vitro studies using rat brain slices have shown that this compound stimulates the release of dopamine in a concentration-dependent manner in the striatum, nucleus accumbens, and prefrontal cortex.

Table 1: Effect of this compound on Neurotransmitter Release

| Brain Region | Neurotransmitter | Effect |

| Striatum | Dopamine | Increased Release |

| Nucleus Accumbens | Dopamine | Increased Release |

| Prefrontal Cortex | Dopamine | Increased Release |

| Hippocampus | Acetylcholine | Increased Release |

Acetylcholine Release

This compound has also been shown to increase acetylcholine release in the hippocampus, a brain region critical for learning and memory.

Preclinical Efficacy in Cognitive Enhancement

The primary evidence for the potential cognitive-enhancing effects of this compound comes from studies in a primate model of Parkinson's disease using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce cognitive deficits.[2]

MPTP-Treated Primate Model of Cognitive Impairment

Chronic low-dose administration of MPTP to monkeys leads to cognitive deficits, particularly in tasks assessing attention and short-term memory, before the onset of severe motor symptoms.[3] This model is considered relevant for studying the early cognitive decline in Parkinson's disease.

Effects of this compound on Cognitive Performance

In MPTP-treated monkeys exhibiting cognitive deficits, this compound administration demonstrated a significant improvement in performance on visual memory tasks.[2] Specifically, this compound normalized the response pattern in a variable delayed response (VDR) task by improving performance on short-delay trials and also enhanced performance on a delayed matching-to-sample task.[2] These beneficial effects were observed to last for 24 to 48 hours after a single administration.[2]

Table 2: Summary of this compound Effects on Cognitive Tasks in MPTP-Treated Monkeys

| Cognitive Task | Deficit Induced by MPTP | Effect of this compound |

| Variable Delayed Response (VDR) | Delay-independent poor performance | Normalized response pattern, improved performance on short-delay trials |

| Delayed Matching-to-Sample | Deficits in performance | Improved performance |

| Visual Pattern Discrimination | Performance intact | Not applicable |

Experimental Protocols

In Vitro Neurotransmitter Release Assay (based on Rao et al., 2008)

-

Tissue Preparation: Slices of rat striatum, nucleus accumbens, and prefrontal cortex are prepared.

-

Incubation: Slices are incubated with a radiolabeled neurotransmitter precursor (e.g., [3H]dopamine).

-

Stimulation: Slices are stimulated with varying concentrations of this compound.

-

Measurement: The amount of released radiolabeled neurotransmitter is quantified using scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) of this compound in stimulating neurotransmitter release.

In Vivo Microdialysis for Acetylcholine Release (General Protocol)

-

Animal Model: Freely moving rats are used.[4]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the hippocampus.[4]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.[4]

-

Analysis: Acetylcholine levels in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4]

Cognitive Testing in MPTP-Treated Monkeys (based on Schneider et al., 1999)

-

Animal Model: Monkeys (e.g., Macaca fascicularis or Macaca nemestrina) are trained on a battery of cognitive tasks.[2]

-

MPTP Administration: A chronic low-dose regimen of MPTP is administered until a stable cognitive deficit is observed (e.g., a 15% decrease in performance on specific tasks).[5]

-

Cognitive Tasks:

-

Variable Delayed Response (VDR) Task: This task assesses both attention and short-term memory. Monkeys are required to remember the location of a briefly presented visual cue after a variable delay period.[2]

-

Delayed Matching-to-Sample (DMS) Task: This task evaluates visual recognition memory. Monkeys must select a familiar visual stimulus from a set of novel stimuli after a delay.[2]

-

Visual Pattern Discrimination Task: This task serves as a control for visual acuity and motivation.[2]

-

-

This compound Administration: this compound is administered (e.g., intramuscularly) at various doses.

-

Data Collection and Analysis: Performance on the cognitive tasks (e.g., accuracy, response latency) is recorded and statistically analyzed to compare pre- and post-drug performance.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound leading to dopamine release.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in MPTP-treated monkeys.

Conclusion and Future Directions

The early-stage research on this compound (Altinicline) provided a compelling rationale for its investigation as a cognitive-enhancing agent. Its selective agonism at α4β2 nAChRs and its ability to modulate dopamine and acetylcholine release in key brain regions were well-documented in preclinical models. The promising results in the MPTP-treated primate model, a highly relevant model for Parkinson's disease-related cognitive impairment, further underscored its therapeutic potential.

However, it is important to note that this compound progressed to Phase II clinical trials for Parkinson's disease, where it did not demonstrate significant antiparkinsonian or cognitive-enhancing effects.[1] This outcome highlights the translational challenges in drug development, where promising preclinical findings do not always translate to clinical efficacy.

Future research in the area of nAChR agonists for cognitive enhancement may benefit from exploring compounds with different selectivity profiles, investigating combination therapies, and utilizing more refined patient stratification strategies in clinical trials. The foundational research on this compound, as detailed in this guide, remains a valuable case study for understanding the complexities of targeting the cholinergic system for cognitive enhancement.

References

- 1. Altinicline [medbox.iiab.me]

- 2. Nicotinic acetylcholine receptor agonist this compound improves cognitive functioning in chronic low-dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

SIB-1508Y (Altinicline): A Technical Guide on its Potential in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Preclinical studies in rodent and primate models of Parkinson's disease (PD) demonstrated its potential to ameliorate both motor and cognitive deficits, primarily through the stimulation of dopamine (B1211576) and acetylcholine release in key brain regions. However, a Phase II clinical trial in early-stage PD patients did not show significant antiparkinsonian or cognitive-enhancing effects at the maximally tolerated dose, which was limited by side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailed experimental protocols from key preclinical studies, and an exploration of its mechanism of action, offering valuable insights for researchers in the field of neurodegenerative disease.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Cognitive impairment is also a common and debilitating feature of the disease. Current therapies primarily focus on dopamine replacement and symptomatic relief. The cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs), has emerged as a potential therapeutic target due to its role in modulating dopamine release and cognitive function. This compound (Altinicline) was developed as a selective agonist for the α4β2 nAChR subtype, which is highly expressed in the striatum and other brain regions implicated in PD.

Pharmacological Profile of this compound

This compound is a subtype-selective nAChR agonist.[1] Its primary mechanism of action is the activation of α4β2 nAChRs, leading to the release of various neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2][3]

Receptor Binding and Potency

Neurochemical Effects

In vitro studies using brain slices from rats have shown that this compound increases the release of dopamine in a concentration-dependent manner in the striatum, nucleus accumbens, and prefrontal cortex.[4] In vivo microdialysis studies in rats further confirmed that subcutaneous administration of this compound (10 mg/kg) significantly increases extracellular dopamine levels in the striatum.[4] The compound also selectively increases acetylcholine release in the hippocampus.[4]

Table 1: Summary of Preclinical Neurochemical Effects of this compound

| Brain Region | Neurotransmitter | Effect | Reference |

| Striatum | Dopamine | Increased Release | [4] |

| Nucleus Accumbens | Dopamine | Increased Release | [4] |

| Prefrontal Cortex | Dopamine | Increased Release | [4] |

| Hippocampus | Acetylcholine | Increased Release | [4] |

Mechanism of Action and Signaling Pathways

The binding of this compound to presynaptic α4β2 nAChRs on dopaminergic terminals triggers a cascade of intracellular events leading to dopamine release.

References

- 1. Targeting nicotinic receptors for Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine as a potential neuroprotective agent for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

- 4. Nicotine as a potential neuroprotective agent for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SIB-1508Y (Altinicline) in Modulating Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract